N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a carboxamide core substituted with a phenyl group at position 1, a piperidin-4-yl group at position 5, and a methyl group on the carboxamide nitrogen. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The compound’s structural uniqueness lies in the piperidin-4-yl substituent, which may enhance solubility and binding affinity to biological targets compared to purely aromatic substituents .
Properties
Molecular Formula |
C15H19N5O |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-methyl-1-phenyl-5-piperidin-4-yltriazole-4-carboxamide |
InChI |
InChI=1S/C15H19N5O/c1-16-15(21)13-14(11-7-9-17-10-8-11)20(19-18-13)12-5-3-2-4-6-12/h2-6,11,17H,7-10H2,1H3,(H,16,21) |
InChI Key |
TUKWGOIGVGVMJC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.
N-Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring, which can be achieved using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with triazole moieties exhibit potent antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi, including those resistant to conventional treatments. The mechanism often involves the inhibition of cell wall synthesis or disruption of cellular processes.
Case Study: Antifungal Activity
A study synthesized novel triazole derivatives, including N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide, which demonstrated significant antifungal activity against Candida albicans and other fungal pathogens. The Minimum Inhibitory Concentration (MIC) values were comparable to or better than those of established antifungals like fluconazole .
Anticancer Applications
The compound has been investigated for its potential anticancer properties. Initial studies suggest that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Anticancer Efficacy
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results indicate a promising lead for the development of new anticancer agents.
Anti-inflammatory Properties
The structural features of this compound suggest potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Mechanistic Insights
Research indicates that the compound may act by inhibiting pathways associated with inflammation, such as NF-kB signaling. This could lead to reduced expression of inflammatory mediators and provide therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Mechanism of Action
The mechanism of action of N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The 1,2,3-triazole-4-carboxamide scaffold is highly modular, with activity profiles heavily dependent on substituents at positions 1, 4, and 3. Below is a comparative analysis of key analogs:
Key Differences in Pharmacological Profiles
- Piperidin-4-yl vs. Aromatic Substituents: The piperidin-4-yl group in the target compound likely improves solubility and bioavailability compared to analogs with rigid aromatic substituents (e.g., 3q, 3r) . However, aromatic groups (e.g., naphthyl, thienopyrimidinyl) enhance target affinity via π-π interactions .
- Methyl vs. In contrast, amino-substituted analogs (e.g., 5-amino-N-(2,5-dichlorophenyl)-...) show stronger hydrogen-bonding interactions with enzymatic targets .
- N-Substituents : Methylation of the carboxamide nitrogen (target compound) may reduce toxicity compared to halogenated aryl groups (e.g., 4-chlorophenyl in ), but could also decrease binding to hydrophobic enzyme pockets.
Crystallographic and Conformational Insights
- Dihedral Angle Variations : The piperidin-4-yl group in the target compound may induce distinct conformational preferences. For example, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibits a dihedral angle of 74.02° between triazole and pyridinyl rings due to steric hindrance . This contrasts with analogs like 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, where dihedral angles range from 32.75° to 87.77° depending on substituents .
- SHELX Refinement : Structural data for related compounds (e.g., ZIPSEY, LOHWIP) were refined using SHELXL, confirming the importance of accurate conformational modeling for structure-activity relationship (SAR) studies .
Biological Activity
N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
This structure features a triazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that compounds containing the triazole moiety can exhibit significant anticancer properties. In vitro studies have shown that this compound has the potential to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 2.43 to 7.84 µM for MDA-MB-231 and 4.98 to 14.65 µM for HepG2, indicating effective growth inhibition compared to control groups .
The mechanism through which this compound exerts its anticancer effects may involve:
- Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly at concentrations of 20 µM, suggesting it may act as a microtubule-destabilizing agent.
- Induction of Apoptosis : Studies have indicated that treatment with this compound can enhance caspase activity (a marker for apoptosis) in cancer cells at concentrations as low as 10 µM .
Comparative Antimicrobial Data
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 3.12 | |
| Triazole Derivative B | Escherichia coli | 12.5 |
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized various triazoles and evaluated their biological activities, revealing that certain derivatives exhibited potent anticancer effects comparable to established chemotherapeutics .
- Structural Activity Relationship (SAR) : Investigations into the SAR of triazoles have highlighted the importance of substituents on the phenyl and piperidine rings in enhancing biological activity .
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : - and -NMR confirm regioselectivity and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, triazole carbons at δ 140–160 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H] at m/z 311.31) .
- Elemental Analysis : Confirms C, H, N content (e.g., CHFNO) with <0.4% deviation from calculated values .
Q. Table 1: Example Characterization Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | CHFNO | PubChem |
| -NMR (DMSO) | δ 7.95 (d, J=6.8 Hz, aromatic H) | |
| Solubility | Low in HO; soluble in DMSO |
Advanced: How can crystallographic tools like SHELXL and WinGX/ORTEP be applied to resolve structural ambiguities in this compound?
Answer:
For single-crystal X-ray diffraction (SC-XRD) :
Data Collection : Use high-resolution detectors (e.g., Bruker D8 Venture) to collect intensity data.
Structure Solution : Employ SHELXD for phase determination via dual-space methods .
Refinement : SHELXL refines anisotropic displacement parameters, hydrogen bonding, and disorder modeling. Key parameters:
Visualization : WinGX/ORTEP generates thermal ellipsoid plots and packing diagrams, critical for analyzing π-π stacking or H-bond interactions .
Note : Discrepancies in bond lengths (e.g., triazole C-N bonds) should be cross-validated with DFT calculations .
Basic: What are the primary biological targets and assay designs for evaluating this compound’s activity?
Answer:
Targets :
- COX-2 Inhibition : Assessed via enzyme-linked immunosorbent assay (ELISA) using recombinant COX-2 and prostaglandin E (PGE) quantification .
- Antiproliferative Activity : Tested against cancer cell lines (e.g., SNB-75 CNS cancer) using MTT assays (IC values reported in μM) .
Q. Assay Design :
Dose-Response Curves : 0.1–100 μM compound, 48–72 hr incubation.
Controls : Celecoxib (COX-2) or cisplatin (anticancer) as positive controls.
Solubility Mitigation : Use DMSO ≤0.1% to avoid solvent toxicity .
Advanced: How can researchers reconcile contradictory data on solubility and bioavailability in pharmacokinetic studies?
Answer:
Strategies :
Derivatization : Synthesize prodrugs (e.g., ester or amide derivatives) to enhance aqueous solubility .
Co-solvent Systems : Use PEG-400 or cyclodextrins for in vivo studies .
Computational Modeling : Predict logP and pKa via ChemAxon or Schrödinger Suite to guide structural modifications .
Q. Table 2: Solubility Optimization Approaches
| Approach | Example Modification | Outcome |
|---|---|---|
| Salt Formation | HCl salt of piperidine N-atom | +50% solubility in PBS |
| PEGylation | Polyethylene glycol conjugate | Enhanced t |
Advanced: What computational methods validate the electronic and steric effects of substituents on bioactivity?
Answer:
Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., triazole ring as electron-deficient site) .
- Optimize geometry at B3LYP/6-31G* level to compare with XRD data .
Molecular Docking (AutoDock Vina) :
- Simulate binding to COX-2 (PDB: 5KIR) or β-catenin (PDB: 1JDH) to prioritize substituents (e.g., piperidine enhances hydrophobic interactions) .
Key Finding : Methyl groups at R reduce steric hindrance, improving target engagement .
Basic: How is regioselectivity ensured during triazole ring formation in synthetic protocols?
Answer:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity.
- Thermodynamic Control : Reaction at 80–100°C favors the 1,4-isomer over 1,5 due to lower activation energy .
- Monitoring : Use -NMR to detect diagnostic peaks (e.g., 1,4-triazole H at δ 8.1–8.3 ppm) .
Advanced: What strategies address synthetic yield variability in multi-step reactions?
Answer:
Intermediate Purification : Flash chromatography (silica gel, EtOAc/hexane) after each step .
Catalyst Optimization : Use Pd/C or NiCl for efficient C-N coupling (yield improvement from 70% → 90%) .
DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify optimal conditions .
Q. Table 3: Yield Optimization Example
| Step | Condition | Yield (%) |
|---|---|---|
| 1 | T = 25°C, THF | 65 |
| 2 | T = 50°C, DMF | 82 |
| 3 | T = 80°C, DMSO | 93 |
Basic: What spectroscopic techniques confirm the absence of synthetic byproducts?
Answer:
- HPLC-DAD : Purity >98% confirmed at λ = 254 nm (C18 column, acetonitrile/HO gradient) .
- TLC-MS : Track reaction progress; R values compared to standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
